molecular formula C4H10O4 B158007 Erythritol CAS No. 10030-58-7

Erythritol

Cat. No.: B158007
CAS No.: 10030-58-7
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythritol is a naturally occurring sugar alcohol (polyol) that is commonly used as a low-calorie sweetener. It is found in various fruits and fermented foods and is produced commercially through fermentation. This compound is approximately 60-70% as sweet as sucrose (table sugar) but contains almost no calories. It does not affect blood sugar levels or cause tooth decay, making it a popular choice for people with diabetes and those looking to reduce their sugar intake .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythritol can be synthesized through the hydrogenation of dialdehyde starch using a nickel catalyst at high temperatures. this method is not commonly used in industrial production due to its low efficiency and high cost .

Industrial Production Methods: The most common method for producing this compound industrially is through microbial fermentation. Osmophilic yeasts such as Moniliella, Candida, and Yarrowia are used to ferment glucose derived from corn starch. The fermentation process is followed by several downstream processes, including biomass clarification, separation of insoluble compounds, purification, and concentration to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Erythritol undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form erythrose using mild oxidizing agents.

    Reduction: It can be reduced to form this compound from erythrose using reducing agents like sodium borohydride.

    Esterification: this compound can react with acids to form esters under acidic conditions.

Major Products:

    Oxidation: Erythrose

    Reduction: this compound

    Esterification: this compound esters

Scientific Research Applications

Erythritol has a wide range of applications in scientific research and various industries:

Mechanism of Action

Erythritol exerts its effects primarily through its interaction with taste receptors on the tongue, providing a sweet taste without the calories associated with sugar. It is absorbed in the small intestine and excreted unchanged in the urine, which means it does not undergo significant metabolism in the body. This property makes it suitable for people with diabetes as it does not affect blood glucose levels .

Comparison with Similar Compounds

Erythritol is often compared with other sugar alcohols and artificial sweeteners:

This compound’s unique properties, such as its low caloric content, minimal impact on blood sugar, and high digestive tolerance, make it a preferred choice for many applications.

Properties

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
Source PubChem
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Molecular Formula

C4H10O4
Record name ERYTHRITOL
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DSSTOX Substance ID

DTXSID6043919
Record name Erythritol
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
Record name 1,2,3,4-Butanetetrol, (2R,3S)-rel-
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
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Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS No.

149-32-6
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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